molecular formula C9H13NS B2733450 2-[2-(Methylsulfanyl)ethyl]aniline CAS No. 170944-68-0

2-[2-(Methylsulfanyl)ethyl]aniline

Cat. No.: B2733450
CAS No.: 170944-68-0
M. Wt: 167.27
InChI Key: IOQYJXHLIHNPTJ-UHFFFAOYSA-N
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Description

2-[2-(Methylsulfanyl)ethyl]aniline: is an organic compound with the molecular formula C₉H₁₃NS. It is characterized by the presence of an aniline group substituted with a 2-(methylsulfanyl)ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Methylsulfanyl)ethyl]aniline typically involves the reaction of 2-bromoethyl methyl sulfide with aniline in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using similar reaction conditions. The process involves careful control of temperature and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-[2-(Methylsulfanyl)ethyl]aniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study the effects of sulfur-containing functional groups on biological activity. It may also be used in the development of new bioactive molecules .

Medicine: Its structural features make it a candidate for the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional group compatibility make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of 2-[2-(Methylsulfanyl)ethyl]aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylsulfanyl group can influence the compound’s binding affinity and selectivity for its target .

Comparison with Similar Compounds

Uniqueness: 2-[2-(Methylsulfanyl)ethyl]aniline is unique due to the presence of both an aniline group and a methylsulfanyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications .

Properties

IUPAC Name

2-(2-methylsulfanylethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-11-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQYJXHLIHNPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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